2-Methyl-4-oxobutanoic acid benzyl ester

Description

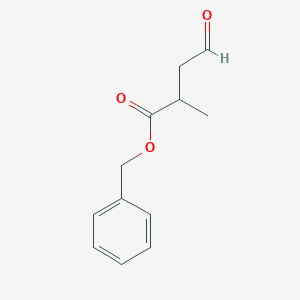

2-Methyl-4-oxobutanoic acid benzyl ester is a benzyl ester derivative characterized by a ketone group at the C4 position and a methyl substituent at the C2 position of the butanoic acid backbone. This compound is structurally significant in organic synthesis, particularly in pharmaceutical and fine chemical industries, due to its reactive oxo group and ester functionality. Its benzyl ester moiety enhances stability and modulates solubility, making it a versatile intermediate for further functionalization.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

benzyl 2-methyl-4-oxobutanoate |

InChI |

InChI=1S/C12H14O3/c1-10(7-8-13)12(14)15-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |

InChI Key |

GCWZBKJCMKNDOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=O)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-methyl-4-oxobutanoic acid benzyl ester with analogous esters and oxobutanoic acid derivatives, focusing on structural features, reactivity, and applications.

Methyl 4-Hydroxybutanoate

- Structure : Contains a hydroxyl group at C4 instead of a ketone.

- Reactivity : The hydroxyl group increases hydrophilicity, making it more reactive in nucleophilic substitution or oxidation reactions compared to the ketone-containing analog.

- Applications : Widely used in polymer synthesis and as a precursor for γ-butyrolactone .

- Key Difference: The absence of a ketone group reduces its utility in condensation reactions (e.g., Knorr quinoline synthesis) compared to this compound.

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester

- Structure : Features a chlorophenyl substituent at C4 and a methyl ester.

- Reactivity : The electron-withdrawing chlorine atom enhances electrophilicity at the ketone, facilitating nucleophilic additions.

- Applications : Acts as an intermediate in agrochemicals and pharmaceuticals, leveraging its halogenated aromatic ring for bioactivity .

- Key Difference : The chlorophenyl group introduces steric and electronic effects absent in the benzyl ester analog, altering reaction kinetics and product selectivity.

Methyl 2-Benzoylamino-3-oxobutanoate

- Structure: Contains a benzoylamino group at C2 and a ketone at C3.

- Reactivity: The benzoylamino group participates in cyclocondensation reactions (e.g., forming quinazolinones), while the ketone enables keto-enol tautomerism .

- Applications : Key precursor for heterocyclic compounds in medicinal chemistry.

- Key Difference : The presence of an amide linkage distinguishes its reactivity profile, favoring intramolecular cyclizations over ester hydrolysis.

4-(4-Oxobutyl)benzoic Acid Methyl Ester

- Structure : Combines a methyl ester with a 4-oxobutyl chain attached to a benzoic acid moiety.

- Reactivity : The extended oxobutyl chain allows for aldol condensations or Michael additions.

- Applications : Utilized in the synthesis of aromatic aldehydes and polyketide analogs .

- Key Difference: The linear oxobutyl chain contrasts with the branched methyl group in this compound, leading to divergent stereochemical outcomes in reactions.

Comparative Data Table

Critical Analysis of Reactivity and Stability

- Benzyl Ester Stability: Evidence indicates that benzyl ester bonds in related compounds (e.g., DHPGAC) are highly stable under acidic conditions (pH 4) but hydrolyze in alkaline environments . This aligns with the expected behavior of this compound, where the benzyl group protects the ester from premature cleavage during synthetic steps.

- Ketone Reactivity: The C4 ketone in this compound is less electrophilic than analogs with electron-withdrawing substituents (e.g., chlorophenyl in ), reducing its participation in unactivated nucleophilic additions.

- Synthetic Flexibility: Unlike methyl 4-hydroxybutanoate , the ketone group enables participation in Claisen or aldol condensations, expanding its utility in carbon-carbon bond-forming reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.